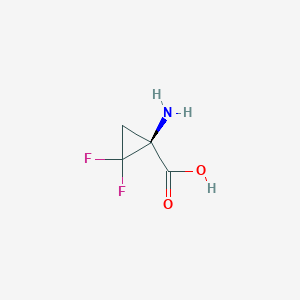

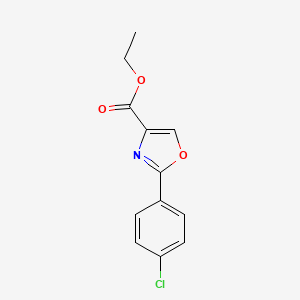

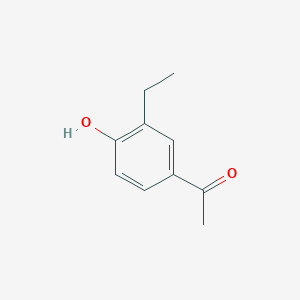

(1S)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid

Descripción general

Descripción

(1S)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFAC) is a cyclopropane-containing amino acid that has gained significant attention in the scientific community due to its unique properties. DFAC is a non-proteinogenic amino acid, which means that it is not naturally occurring in proteins. It is synthesized chemically and has been used as a tool in various scientific research applications.

Aplicaciones Científicas De Investigación

Ethylene Precursor and Inhibition Studies

Mechanism of Decomposition and Inhibition of ACC Deaminase

DFACC has been studied for its reactivity and inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, an enzyme involved in ethylene biosynthesis in plants. DFACC is unstable under near-physiological conditions, decomposing primarily via specific-base catalysis. It is a slow-dissociating inhibitor of ACC deaminase with submicromolar affinity, suggesting its potential in modulating ethylene production in plants for agricultural applications (Liu et al., 2015).

Plant Growth Regulation and Stress Response

Role as an Ethylene-Independent Growth Regulator

Recent evidence suggests that ACC, the direct precursor of ethylene, plays a significant signaling role independent of ethylene biosynthesis. This indicates potential applications of DFACC and related compounds in manipulating plant growth and stress responses without directly influencing ethylene levels, which could be significant for crop improvement strategies (Polko & Kieber, 2019).

Synthesis and Chemical Properties

Synthetic Approaches and Applications

The synthesis of (1S)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid and its derivatives highlights the compound's importance in the pharmaceutical industry, particularly in the development of protease inhibitors for the hepatitis C virus. This underscores the compound's utility in designing sterically constrained, tailor-made amino acids for drug development (Sato et al., 2016).

Beneficial Rhizobacteria and Stress Mitigation

The application of ACC deaminase-producing beneficial rhizobacteria, which can degrade ACC thereby reducing ethylene-induced stress, shows promise in enhancing plant growth under salt and drought conditions. This research points to potential agronomic applications of DFACC and related compounds in developing microbial solutions for stress tolerance in crops (Tiwari et al., 2018).

Propiedades

IUPAC Name |

(1S)-1-amino-2,2-difluorocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2NO2/c5-4(6)1-3(4,7)2(8)9/h1,7H2,(H,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHVJYNNYXSCSR-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@](C1(F)F)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514453 | |

| Record name | (1S)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

724700-75-8 | |

| Record name | (1S)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,2-dimethoxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide](/img/structure/B1611199.png)

![Acetaldehyde, [3-nitro-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]-](/img/structure/B1611202.png)